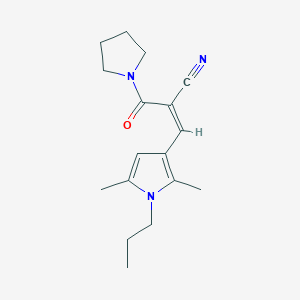

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-4-7-20-13(2)10-15(14(20)3)11-16(12-18)17(21)19-8-5-6-9-19/h10-11H,4-9H2,1-3H3/b16-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPSNYIEHZWNMW-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 327.472 g/mol. The compound features a pyrrole ring and a nitrile group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O |

| Molecular Weight | 327.472 g/mol |

| Purity | ≥95% |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : Utilizing cyclization reactions from suitable precursors.

- Introduction of the Pyrrolidine Group : Achieved through acylation reactions.

- Formation of the Prop-2-enamide Moiety : Finalizing the structure through condensation reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features enable it to modulate various biochemical pathways, including:

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors that could lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antiviral Activity

In related studies, compounds with similar structures have shown promising antiviral properties, particularly against HIV. For instance, derivatives targeting the HIV gp41 exhibited IC50 values in the low micromolar range, suggesting potential for further development as antiviral agents .

Anticancer Properties

Emerging data suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on HIV Inhibition : A series of 2,5-dimethyl pyrrole derivatives were synthesized and evaluated for their ability to inhibit HIV replication. The most active compounds demonstrated significant potency with EC50 values below 5 μM .

- Anticancer Evaluation : Research on pyrrole-based compounds indicated that specific modifications enhance their cytotoxicity against various cancer cell lines. These findings highlight the potential for developing new anticancer therapies based on this structural framework .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Agents

The compound has been investigated for its antifungal properties. Research indicates that pyrrole derivatives, including this compound, exhibit significant antifungal activity against various pathogens. The structural features of the pyrrole ring contribute to its ability to disrupt fungal cell membranes or inhibit essential fungal enzymes, making it a candidate for developing new antifungal therapies .

2. Anticancer Properties

Studies have shown that certain pyrrole derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth by interfering with cellular signaling pathways. The specific structure of (Z)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile may enhance its efficacy against specific cancer types, although detailed studies are still required to elucidate its full potential .

3. Neuroprotective Effects

Research suggests that compounds with a pyrrole backbone may have neuroprotective effects. These compounds can potentially mitigate neurodegenerative diseases by reducing oxidative stress or inflammation in neuronal cells. The specific interactions of this compound with neural receptors are an area of ongoing investigation .

Agricultural Applications

1. Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against fungal pathogens affecting crops. Its effectiveness in preventing crop diseases could make it a valuable addition to agricultural practices aimed at sustainable pest management .

2. Plant Growth Regulation

Certain pyrrole derivatives are known to influence plant growth and development positively. Research into the effects of this compound on plant physiology could reveal its potential as a growth regulator or enhancer in agricultural settings .

Case Studies and Research Findings

Comparison with Similar Compounds

Research Tools and Methodologies

- Crystallography: The structural determination of such compounds relies on software like SHELXL (for refinement) and WinGX (for data integration), as noted in crystallographic studies of analogues .

- Hydrogen-Bond Analysis: Graph-set analysis (as per Etter’s formalism) can elucidate hydrogen-bonding patterns in the target compound’s crystals, distinguishing it from diphenylamino-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.